physicochemical properties of 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one
physicochemical properties of 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one
This technical guide provides an in-depth analysis of 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one , a critical heterocyclic intermediate primarily known for its role in the synthesis of bimanes (fluorescent probes).
The "Kosower Intermediate" for Bimane Synthesis [1]
Executive Summary
4-Chloro-3,4-dimethyl-2-pyrazolin-5-one (CAS: 68654-32-0) is a specialized halogenated heterocycle.[1][2][3] It serves as the electrophilic "half" in the condensation reactions leading to bimanes (1,5-diazabicyclo[3.3.0]octadienediones), a class of strongly fluorescent dyes developed by Edward M. Kosower. Unlike simple pyrazolones, the 4,4-disubstitution pattern (chloro and methyl) in this molecule disrupts the aromatic tautomerism, locking it into a reactive keto-imine form that is susceptible to nucleophilic attack and subsequent cyclization.
Chemical Identity & Structural Analysis[1][4][5]
| Parameter | Detail |
| IUPAC Name | 4-Chloro-3,4-dimethyl-1,2-dihydro-5H-pyrazol-5-one |
| Common Name | 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one |
| CAS Registry Number | 68654-32-0 |
| Molecular Formula | C₅H₇ClN₂O |
| Molecular Weight | 146.57 g/mol |
| SMILES | CC1=NNC(=O)C1(C)Cl |
| Structural Class | 4,4-Disubstituted Pyrazolin-5-one |
Structural Commentary
The molecule features a five-membered pyrazolone ring.[1] Crucially, the C4 position is quaternary, bonded to both a methyl group and a chlorine atom.
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Tautomeric Lock: Unlike 3,4-dimethyl-2-pyrazolin-5-one (which exists in equilibrium between CH, OH, and NH forms), the 4-chloro derivative cannot tautomerize to the aromatic 5-hydroxypyrazole form because there is no proton at C4 to migrate.
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Reactivity: The C4-Cl bond is activated by the adjacent carbonyl (C5) and imine (C3=N2) groups, making the C4 position highly electrophilic. This structural feature is the driver for its dimerization into the bicyclic bimane core.
Physicochemical Properties[1][3][6][7][8][9][10]
| Property | Value / Description | Source/Context |
| Physical State | White to off-white solid | [Pharmaffiliates] |
| Melting Point | Not definitively established in open literature; Precursor (non-chloro) MP: ~270°C; Bimane products MP: >200°C. | Expect lower MP than bimane due to lack of intermolecular H-bonding network. |
| Solubility | Soluble in Dichloromethane (DCM), Chloroform, Acetonitrile. | Used in DCM for synthesis. |
| Stability | Moisture sensitive; prone to hydrolysis at C4-Cl. | Store under inert atmosphere (Ar/N₂) at 2-8°C. |
| Reactivity | High. Reacts violently with strong bases. | Precursor to syn- and anti-bimanes.[4] |
Predicted Spectral Characteristics (NMR)
Since the C4 position is chiral (racemic mixture in bulk), the methyl groups appear as distinct singlets.
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¹H NMR (CDCl₃):
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δ ~2.1 ppm (s, 3H): C3-CH₃ (Allylic/Imine adjacent).
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δ ~1.6 ppm (s, 3H): C4-CH₃ (Aliphatic, upfield due to quaternary center).
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¹³C NMR: Distinct carbonyl signal (~170 ppm) and imine carbon (~160 ppm).
Synthesis & Mechanism (The Kosower Pathway)[12]
The synthesis of 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one is the first step in the "Kosower Bimane Synthesis." It is typically generated in situ or isolated with care due to its reactivity.
Protocol: Chlorination of 3,4-Dimethyl-2-pyrazolin-5-one[1]
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Starting Material: 3,4-Dimethyl-2-pyrazolin-5-one (CAS 6628-22-4).[1][3]
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Reagent: Trichloroisocyanuric acid (TCCA) or Chlorine gas (Cl₂).
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Solvent: Dichloromethane (DCM).
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Conditions: 0–20°C, stirring for ~14 hours.
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Purification: Filtration to remove cyanuric acid (if TCCA is used), followed by solvent evaporation.
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Yield: Typically >90%.
Reaction Mechanism: Bimane Formation
The defining reaction of this compound is its base-promoted dimerization. The 4-chloro intermediate reacts with its non-chlorinated parent (or another equivalent of itself after partial reduction/elimination) to form the syn-bimane (fluorescent) and anti-bimane (phosphorescent/non-fluorescent).
Caption: The Kosower synthesis pathway transforming the pyrazolone precursor into the fluorescent syn-bimane via the critical chlorinated intermediate.
Applications in Drug Discovery & Bio-Labeling
While the compound itself is not a drug, it is a fundamental building block for:
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Fluorescent Labeling (Bimanes):
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Polymer Chemistry:
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Derivatives (e.g., dithiocarbamates) are used as RAFT agents for controlled radical polymerization.
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Handling & Safety (Self-Validating Protocol)
Hazard Identification:
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Corrosive/Irritant: Halo-ketones are potent lachrymators and skin irritants.
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Reactivity: Potential for rapid decomposition if exposed to moisture or strong bases.
Standard Operating Procedure (SOP):
-
Moisture Control: Always handle in a fume hood using dry glassware. Use anhydrous solvents (DCM dried over CaH₂).
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Storage: Store in a tightly sealed vial under Argon at 4°C.
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Quenching: Quench reaction mixtures with saturated aqueous NaHCO₃ carefully to neutralize acidic byproducts before extraction.
References
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Kosower, E. M., & Pazhenchevsky, B. (1980).[5] Bimanes.[6][5][4][7][8][9] 5. Synthesis and Properties of syn- and anti-1,5-Diazabicyclo[3.3.0]octadienediones (9,10-Dioxabimanes). Journal of the American Chemical Society.[6][5] Link
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Nishida, K., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Chemical Communications. Link
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Oded, B. E., et al. (2023).[7][8] DFT Calculations and Synthesis Reveal: Key Intermediates, Omitted Mechanisms, and Unsymmetrical Bimane Products.[7][8][9] European Journal of Organic Chemistry.[7][8] Link
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Pharmaffiliates. (n.d.). 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one Product Data.Link
Sources
- 1. syn-(Methyl,methyl)bimane | CAS#:68654-22-8 | Chemsrc [chemsrc.com]
- 2. Buy Online CAS Number 68654-32-0 - TRC - 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one | LGC Standards [lgcstandards.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cris.ariel.ac.il [cris.ariel.ac.il]
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